1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-
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Overview
Description
1,3-Propanediol, 2,2’-[oxybis(methylene)]bis[2-methyl-], also known as dipentaerythritol, is a white crystalline powder with the molecular formula C10H22O7 and a molecular weight of 254.28 g/mol . This compound is a byproduct of pentaerythritol production and is known for its low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentaerythritol can be synthesized through the reaction of formaldehyde and acetaldehyde in the presence of pentaerythritol . The yield can be increased by adjusting the ratio of formaldehyde to acetaldehyde towards stoichiometric proportions . Additionally, using acrolein instead of acetaldehyde can also enhance the yield .
Industrial Production Methods: In industrial settings, dipentaerythritol is often produced intentionally from pentaerythritol by acid catalysis . The compound is then purified as a coproduct by many pentaerythritol producers .
Chemical Reactions Analysis
Types of Reactions: Dipentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various esters and ethers, which are used in different industrial applications .
Scientific Research Applications
Dipentaerythritol has a wide range of scientific research applications. In chemistry, it is used in the preparation of explosion-proof and flame-retardant tape materials for cables . In biology and medicine, it is utilized in the synthesis of biodegradable thermoplastic elastomers . Industrially, dipentaerythritol is used as a costabilizer in PVC stabilizers based on calcium-zinc carboxylates to improve the thermal stability of PVC during processing . It is also used in intumescent paints and synthetic lubricants for jet engines and refrigerators .
Mechanism of Action
The mechanism of action of dipentaerythritol involves its interaction with various molecular targets and pathways. The compound exerts its effects through hydrogen bonding and phase transitions, which are crucial for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dipentaerythritol include pentaerythritol, trimethylolpropane, and neopentyl glycol .
Uniqueness: Dipentaerythritol is unique due to its higher softening point compared to rosin esters from pentaerythritol . This property makes it particularly valuable in applications requiring high thermal stability .
Properties
CAS No. |
34541-79-2 |
---|---|
Molecular Formula |
C10H22O5 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropoxy]methyl]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C10H22O5/c1-9(3-11,4-12)7-15-8-10(2,5-13)6-14/h11-14H,3-8H2,1-2H3 |
InChI Key |
PKKMTXYTMIUYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)COCC(C)(CO)CO |
Origin of Product |
United States |
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